molecular formula C18H17ClFNO3 B1599208 Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate CAS No. 34029-27-1

Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

Cat. No.: B1599208
CAS No.: 34029-27-1
M. Wt: 349.8 g/mol
InChI Key: MQRCEVJUXOYQKL-LBPRGKRZSA-N
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Preparation Methods

The synthesis of Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form the intermediate benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use . For example, in proteomics research, the compound may bind to specific proteins, altering their structure and function .

Comparison with Similar Compounds

Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can be compared to other similar compounds, such as:

The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various chemical reactions .

Properties

CAS No.

34029-27-1

Molecular Formula

C18H17ClFNO3

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate

InChI

InChI=1S/C18H17ClFNO3/c1-3-24-18(23)12(2)21(14-9-10-16(20)15(19)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/t12-/m0/s1

InChI Key

MQRCEVJUXOYQKL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2

SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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